molecular formula C23H32N6O B10985364 [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B10985364
M. Wt: 408.5 g/mol
InChI Key: MWXFMUVXXBYRJY-UHFFFAOYSA-N
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Description

The compound [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule that features a combination of pyrimidine, piperidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4,6-dimethylpyrimidine , piperidine , and piperazine derivatives. These intermediates are then subjected to various coupling reactions under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone: is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H32N6O

Molecular Weight

408.5 g/mol

IUPAC Name

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H32N6O/c1-18-17-19(2)26-23(25-18)29-11-6-21(7-12-29)22(30)28-15-13-27(14-16-28)10-5-20-3-8-24-9-4-20/h3-4,8-9,17,21H,5-7,10-16H2,1-2H3

InChI Key

MWXFMUVXXBYRJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)CCC4=CC=NC=C4)C

Origin of Product

United States

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